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Compound Name:
DMTr-LNA-C(Bz)-3-CED-

phosphoramidite

Cat. No.: B13712915

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and FAQs to address challenges related to

secondary structures in Locked Nucleic Acid (LNA) probe design.

Frequently Asked Questions (FAQs)
Q1: What are secondary structures in the context of LNA probes, and why are they

problematic?

A1: Secondary structures are intramolecular (within the same molecule) or intermolecular

(between two molecules) base-pairing interactions that can occur with LNA probes. The most

common types are:

Hairpin Loops: Intramolecular folding of a single probe molecule where a stem of

complementary bases is connected by a loop of unpaired bases.

Self-Dimers: Intermolecular hybridization of two identical probe molecules.
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Cross-Dimers: Intermolecular hybridization of two different probe molecules (e.g., a forward

and reverse primer in a PCR reaction).

These structures are problematic because they can significantly reduce the efficiency of the

probe binding to its intended target sequence. The probe can be "locked" in these alternative

conformations, preventing it from hybridizing with the target molecule. This can lead to

decreased assay sensitivity, inaccurate quantification, and false-negative results. Due to the

high affinity of LNA bases, LNA-containing probes have a higher propensity to form stable

secondary structures compared to standard DNA probes.[1][2][3]

Q2: How can I predict the likelihood of secondary structure formation in my LNA probe design?

A2: Several software tools are available to predict the melting temperature (Tm) and the

likelihood of secondary structure formation for LNA probes. These tools use thermodynamic

parameters to calculate the stability of potential hairpins and dimers. It is highly recommended

to analyze your LNA probe sequence using one of these tools before ordering.

Recommended Software:

IDT OligoAnalyzer™: A free online tool that can analyze sequences for hairpins, self-dimers,

and hetero-dimers. It provides estimates of Tm and Gibbs free energy (ΔG) for these

structures.

QIAGEN's GeneGlobe: Offers a suite of design and analysis tools for LNA oligonucleotides,

including Tm prediction and secondary structure analysis.[4]

OligoDesign: A software tool specifically for the optimal design of LNA-substituted

oligonucleotides, which includes routines for predicting self-annealing and secondary

structures.[5]

When analyzing your probe, pay close attention to the predicted Tm and ΔG values for any

potential secondary structures. A high Tm or a highly negative ΔG for a hairpin or dimer

indicates a more stable structure that is more likely to interfere with your experiment.

Q3: What are the general design guidelines to minimize secondary structures in LNA probes?
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A3: Following these design principles can help reduce the formation of unwanted secondary

structures:

Sequence Composition:

Keep the GC content between 30% and 60%.[2]

Avoid runs of three or more identical nucleotides, especially G's.[2]

Avoid self-complementary sequences.

LNA Placement:

Avoid placing LNA bases in regions with a high potential for self-complementarity.

Do not place stretches of more than four consecutive LNA bases, as this can lead to very

tight hybridization within secondary structures.[3]

Avoid LNA substitutions that could participate in the formation of secondary structures.[2]

Probe Length: Shorter probes generally have a lower chance of forming complex secondary

structures. The increased affinity from LNA modifications often allows for the design of

shorter probes while maintaining a high Tm.

Troubleshooting Guide
Problem: My LNA probe is showing low hybridization efficiency or poor signal intensity.

This could be due to the formation of secondary structures that are outcompeting the

hybridization to the target.

Step 1: In Silico Analysis (Re-evaluation of Probe
Design)
Even if you performed an initial analysis, it's crucial to re-evaluate your probe design for

potential secondary structures.
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Action: Use a secondary structure prediction tool (e.g., IDT OligoAnalyzer™) to analyze your

probe sequence.

What to look for:

Hairpins: Check for any predicted hairpin structures with a melting temperature (Tm) near

or above your assay's annealing/hybridization temperature.

Dimers: Analyze the potential for self-dimer formation. Pay close attention to the Gibbs

free energy (ΔG) values. A ΔG of -9 kcal/mol or more negative is generally considered

problematic.

Step 2: Experimental Validation of Secondary Structures
If in silico analysis suggests the presence of secondary structures, you can experimentally

verify their formation.

Method 1: Thermal Melt Analysis (Tm Analysis)

Purpose: To determine the melting temperature of your LNA probe. The presence of

secondary structures can often be identified by multiple melting transitions in the melt

curve.

See Experimental Protocol 1 for a detailed methodology.

Method 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Purpose: To visualize the different species of your LNA probe. Hairpins and dimers will

migrate differently through the gel than the linear, single-stranded probe.

See Experimental Protocol 2 for a detailed methodology.

Step 3: Mitigation Strategies
If secondary structures are confirmed, consider the following strategies:

Redesign the Probe: This is often the most effective solution. Select a new target sequence

or adjust the existing probe sequence to disrupt the self-complementarity.
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Optimize Assay Conditions:

Increase Hybridization Temperature: If your probe's Tm for the target is sufficiently high,

increasing the hybridization temperature can help to melt out weaker secondary

structures.

Adjust Cation Concentration: Lowering the salt concentration can destabilize secondary

structures, but be aware that this will also lower the Tm of your probe-target duplex.

Modify the Probe:

Change LNA positions: Shifting the LNA monomers within the sequence can sometimes

disrupt the stability of a hairpin or dimer without significantly affecting the probe's affinity

for its target.

Quantitative Data on Secondary Structures
The stability of secondary structures is influenced by factors such as the length of the stem, the

size of the loop in a hairpin, and the number and position of LNA modifications.

Secondary Structure
Feature

Effect on Stability (Tm)
Impact on Hybridization
Efficiency

Hairpin: Increasing Stem

Length
Increases Tm (more stable) Decreases

Hairpin: Increasing Loop Size
Generally decreases Tm (less

stable)[6][7]

Increases (as hairpin is less

stable)

Hairpin: LNA in Stem Significantly increases Tm Significantly decreases

Dimer: Increasing

Complementarity

More negative ΔG (more

stable)
Decreases

Dimer: LNA in Complementary

Region
Significantly more negative ΔG Significantly decreases

Table 1: Qualitative Impact of Secondary Structure Features on LNA Probe Performance.
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Hairpin Loop Size (nucleotides) Approximate Decrease in Tm (°C)

4 to 6 2

4 to 10 ~10-12

Table 2: Example of the Effect of Increasing Hairpin Loop Size on the Melting Temperature of

DNA Hairpins. Note: These are general estimates for DNA hairpins; the exact impact will vary

based on sequence and LNA content.[6]

Experimental Protocols
Experimental Protocol 1: Thermal Melt Analysis of LNA
Probes
Objective: To assess the melting characteristics of an LNA probe and identify potential

secondary structures.

Materials:

Spectrophotometer with a temperature-controlled cuvette holder (Peltier device)

UV-transparent cuvettes

LNA probe

Nuclease-free water

Appropriate buffer (e.g., 1x PBS or a buffer with specific salt concentrations relevant to your

assay)

Methodology:

Sample Preparation:

Resuspend the LNA probe in the chosen buffer to a final concentration of 2 µM.[8]

Prepare a sufficient volume for the cuvette (e.g., 100 µL).
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Overlay the sample with mineral oil if the instrument does not have a heated lid to prevent

evaporation.

Instrument Setup:

Set the spectrophotometer to measure absorbance at 260 nm.

Set the temperature ramp rate to 0.5-1.0 °C per minute.

Set the temperature range to start at least 20°C below the estimated Tm and end at least

20°C above the estimated Tm (e.g., 30°C to 95°C).

Set the data acquisition to record absorbance readings at small temperature increments

(e.g., every 0.5°C).

Data Acquisition:

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate at the

starting temperature for 5 minutes.

Start the temperature ramp and data collection.

Data Analysis:

Plot absorbance versus temperature. You should observe a sigmoidal curve.

Calculate the first derivative of the absorbance with respect to temperature (dA/dT).

Plot dA/dT versus temperature. The peak of this curve represents the melting temperature

(Tm).

Interpretation:

A single, sharp peak indicates a single melting transition, suggesting the probe exists

predominantly in one state (either single-stranded or as a stable duplex with a

complement if one is added).
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Multiple peaks suggest the presence of more than one stable structure, such as a

hairpin loop melting at a lower temperature and the probe-target duplex melting at a

higher temperature.[9][10][11] The presence of multiple peaks in the absence of a target

strongly indicates secondary structure formation.

Experimental Protocol 2: Denaturing Polyacrylamide Gel
Electrophoresis (PAGE) for LNA Probes
Objective: To visualize LNA probe secondary structures.

Materials:

Vertical gel electrophoresis apparatus

Power supply

Glass plates, spacers, and combs

40% Acrylamide/Bis-acrylamide solution (19:1 or 29:1)

Urea

10x TBE buffer (Tris/Borate/EDTA)

Ammonium persulfate (APS), 10% solution

TEMED (N,N,N',N'-tetramethylethylenediamine)

2x Formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol,

bromophenol blue)

LNA probe

DNA ladder appropriate for small fragments

Gel staining solution (e.g., SYBR Gold)

UV transilluminator or gel imaging system
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Methodology:

Gel Preparation (e.g., 15% Polyacrylamide Gel):

In a 50 mL conical tube, combine:

21 g Urea

18.75 mL 40% Acrylamide/Bis-acrylamide solution

5 mL 10x TBE buffer

Add nuclease-free water to a final volume of 50 mL.

Warm the solution slightly and swirl to dissolve the urea completely.

Degas the solution for 15-20 minutes.

Add 250 µL of 10% APS and 50 µL of TEMED. Mix gently and pour the gel immediately

between the glass plates.

Insert the comb and allow the gel to polymerize for at least 1 hour.

Sample Preparation:

Resuspend the LNA probe in nuclease-free water.

In a microcentrifuge tube, mix 5-10 pmol of the LNA probe with an equal volume of 2x

formamide loading buffer.

Heat the samples at 95°C for 3 minutes to denature any existing structures, then

immediately place them on ice to trap them in their single-stranded or rapidly forming

secondary structures.[12]

Electrophoresis:

Assemble the gel in the electrophoresis apparatus and fill the upper and lower chambers

with 1x TBE buffer.
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Pre-run the gel at a constant voltage (e.g., 100-150 V) for 30-60 minutes to heat the gel,

which helps in denaturation. The gel temperature should be around 45-55°C.[13]

Rinse the wells with 1x TBE buffer to remove any unpolymerized acrylamide.

Load the prepared samples and the DNA ladder into the wells.

Run the gel at a constant voltage until the bromophenol blue dye front reaches the bottom

of the gel.

Visualization:

Carefully disassemble the gel apparatus and transfer the gel to a staining tray.

Stain the gel with SYBR Gold or another suitable nucleic acid stain according to the

manufacturer's instructions.

Visualize the bands on a UV transilluminator or gel imaging system.

Interpretation:

A single, sharp band at the expected size for the linear probe indicates minimal secondary

structure.

The presence of additional, faster-migrating bands can indicate the formation of compact

hairpin structures.

Slower-migrating bands may represent dimer formation.

Visualizations

LNA Probe in Solution Undesirable Conformation

Single-stranded LNA Probe Hairpin Loop Formation
(Intramolecular)

Self-complementarity
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Click to download full resolution via product page

Caption: Formation of a hairpin loop in an LNA probe.
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Caption: Formation of a self-dimer between two LNA probes.
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Caption: Troubleshooting workflow for LNA probe secondary structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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